3,6-diethyl 2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
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Overview
Description
3,6-diethyl 2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a useful research compound. Its molecular formula is C24H30N2O6S and its molecular weight is 474.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Systems
Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate has been highlighted as a convenient and versatile starting material for the synthesis of a range of novel heterocyclic systems. These include derivatives of pyrido[4',3':4,5]thieno[2,3-d]pyrimidine, pyrido[4',3':4,5]thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine, and pyrido[4',3':4,5]thieno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine. Such compounds have potential applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties (Ahmed, 2002).
Anticancer Activity
In the realm of medicinal chemistry, certain derivatives synthesized from diethyl 2-(substituted-methyl)-2,3-butadienoates have been explored for their anticancer activity. For example, compounds synthesized utilizing ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block were evaluated against colon HCT-116 human cancer cell lines. Some of these compounds displayed potent activity, suggesting their potential as leads for the development of new anticancer drugs (Abdel-Motaal et al., 2020).
Mechanism of Action
- The primary targets of this compound are likely related to its anthelmintic activity. Specifically, it is used to treat filarial infections caused by parasites such as Wuchereria bancrofti and Loa loa .
- The mechanism of action is thought to involve sensitizing the microfilariae (larval forms of the parasites) to phagocytosis. One study demonstrated that DEC’s activity against Brugia malayi microfilariae depends on inducible nitric oxide synthase and the cyclooxygenase pathway .
Target of Action
Mode of Action
Properties
IUPAC Name |
diethyl 2-[(4-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S/c1-4-7-14-32-17-10-8-16(9-11-17)21(27)25-22-20(23(28)30-5-2)18-12-13-26(15-19(18)33-22)24(29)31-6-3/h8-11H,4-7,12-15H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNVZYYMUAQFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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